1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound It features a pyrazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the pyrazole intermediate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and nonlinear optical materials.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a potent compound in drug design.
Comparison with Similar Compounds
Similar compounds to 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid include other fluorinated pyrazoles and carboxylic acids. These compounds share similar structural features but differ in the position and number of fluorine atoms or other substituents. For example:
1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with fluorine atoms at different positions.
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8F2N2O2
- Molecular Weight : 238.19 g/mol
- CAS Number : 187999-20-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with difluorophenyl groups. The methodology can vary, but it often includes steps such as condensation reactions and functional group modifications to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated that this compound exhibits cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values for these cell lines were reported to be in the micromolar range, indicating significant antiproliferative activity .
- Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells may involve the activation of caspase pathways and modulation of p53 expression levels, leading to programmed cell death .
Antimicrobial Activity
The pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that they exhibit notable activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of several pyrazole derivatives, including this compound, against human breast cancer cell lines. The results indicated a synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity and suggesting a potential therapeutic strategy for resistant breast cancer types .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial pathogens. Results demonstrated significant inhibition zones in disk diffusion assays, indicating effective antibacterial activity .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | ~15.63 | Induction of apoptosis via caspases |
Anticancer | MDA-MB-231 | ~12.00 | Modulation of p53 expression |
Antimicrobial | Staphylococcus aureus | N/A | Inhibition of bacterial growth |
Antimicrobial | Escherichia coli | N/A | Disruption of cell membrane integrity |
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBXTZNSOMPKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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